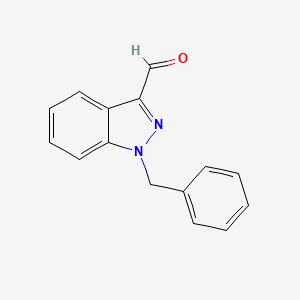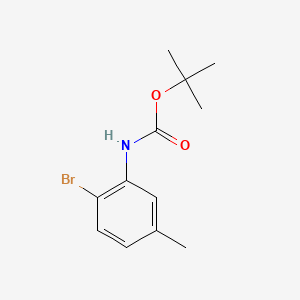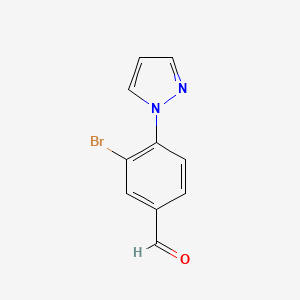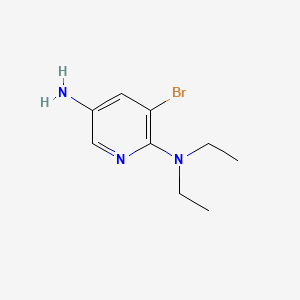
5-Amino-3-bromo-2-(N,N-diethylamino)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Amino-3-bromo-2-(N,N-diethylamino)pyridine” is a chemical compound with the molecular formula C7H10BrN3 . It has a molecular weight of 216.08 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Physical And Chemical Properties Analysis
“5-Amino-3-bromo-2-(N,N-diethylamino)pyridine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Structural Basis for Synthesis : Compounds with bromo and amino substituents on a pyridine ring are utilized as key intermediates in synthesizing complex heterocyclic structures. For instance, the synthesis of new polyheterocyclic ring systems derived from similar pyridine derivatives illustrates the compound's role in constructing novel chemical entities with potential therapeutic applications (E. Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).
Luminescent Probes for Cellular Imaging : Cyclometalated iridium(III) complexes containing similar diethylamino groups have been designed for use as luminescent probes for cellular imaging, demonstrating the application of such compounds in bioimaging and photoirradiation-induced cell death (Shinsuke Moromizato et al., 2012).
Biological Activity
Antitumor Properties : Nicotinamide derivatives synthesized from bromo analogues exhibit considerable in vitro antitumor properties, highlighting the role of such compounds in developing new cancer therapeutics (A. S. Girgis, H. Hosni, & F. Barsoum, 2006).
Antimicrobial Activity : The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities indicate the potential of pyridine-based compounds in addressing microbial resistance (Hacer Bayrak et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse thoroughly with water .
Eigenschaften
IUPAC Name |
3-bromo-2-N,2-N-diethylpyridine-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c1-3-13(4-2)9-8(10)5-7(11)6-12-9/h5-6H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMBNHITDAFRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-bromo-2-(N,N-diethylamino)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

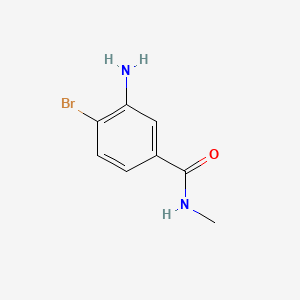
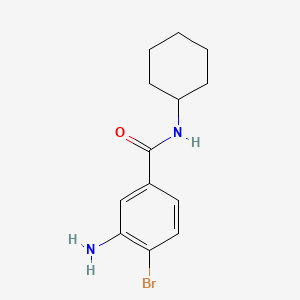

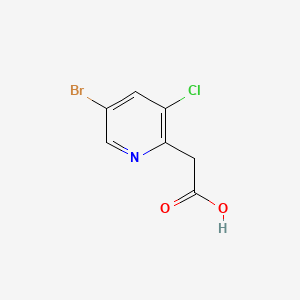


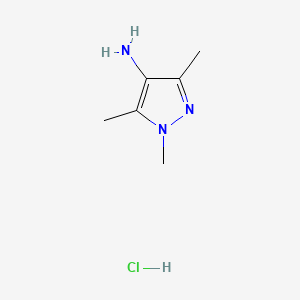


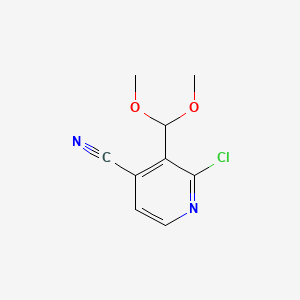
![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)
